Sydnophene

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

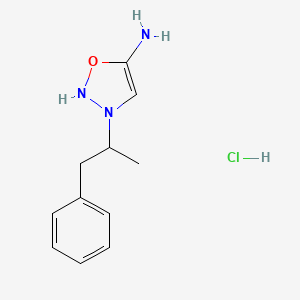

Sydnophene, also known as 3-(beta-Phenylisopropyl)sydnonimine hydrochloride, is a psychostimulant compound developed in the USSR in the 1970s. It is a white, crystalline powder that is readily soluble in water but insoluble in common organic solvents. This compound has been used primarily for its stimulating effects on the central nervous system, particularly in treating conditions such as asthenia and certain types of depression .

Méthodes De Préparation

Sydnophene is synthesized through a multi-step process involving several chemical reactions. The initial step involves the condensation of beta-phenylisopropylamine with formalin and potassium cyanide to produce beta-phenylisopropylaminoacetonitrile. This intermediate is then converted to the corresponding N-nitroso derivative, which is subsequently cyclized using hydrochloric acid to form this compound . Industrial production of this compound is limited due to the use of highly toxic potassium cyanide and the non-technological nature of the individual steps .

Analyse Des Réactions Chimiques

Sydnophene undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include hydrochloric acid, formalin, and potassium cyanide. The major products formed from these reactions include beta-phenylisopropylaminoacetonitrile and its N-nitroso derivative . Additionally, this compound can be hydrolyzed to N-nitroso compounds, which liberate nitrogen monoxide upon subsequent oxidation .

Applications De Recherche Scientifique

Sydnophene has been extensively studied for its psychostimulant properties. It has shown effectiveness in treating conditions such as asthenia, chronic nerve infections, and certain types of depression . In scientific research, this compound has been used to study the effects of psychostimulants on the central nervous system, as well as its potential as a donor of nitrogen monoxide . Its ability to inhibit monoamine oxidase and its cholinergic, adrenergic, and opioid actions have also been explored .

Mécanisme D'action

The mechanism of action of sydnophene involves multiple pathways. It acts as a reversible inhibitor of monoamine oxidase, which increases the levels of neurotransmitters such as dopamine and serotonin in the brain . Additionally, this compound has cholinergic, adrenergic, and opioid actions, which contribute to its stimulating effects on the central nervous system . The compound also donates nitric oxide, which may play a role in its pharmacological effects .

Comparaison Avec Des Composés Similaires

Sydnophene is structurally related to other psychostimulant compounds such as mesocarb and molsidomin . Unlike mesocarb, which was also developed in the USSR, this compound has its own antidepressant activity, making it useful in treating certain types of depression . Molsidomin, another sydnonimine derivative, shares similar properties with this compound, including the ability to donate nitric oxide . this compound’s unique combination of monoamine oxidase inhibition and multiple receptor actions distinguishes it from these related compounds .

Propriétés

Formule moléculaire |

C11H16ClN3O |

|---|---|

Poids moléculaire |

241.72 g/mol |

Nom IUPAC |

3-(1-phenylpropan-2-yl)-2H-oxadiazol-5-amine;hydrochloride |

InChI |

InChI=1S/C11H15N3O.ClH/c1-9(14-8-11(12)15-13-14)7-10-5-3-2-4-6-10;/h2-6,8-9,13H,7,12H2,1H3;1H |

Clé InChI |

MLOOCBHQXJABTO-UHFFFAOYSA-N |

SMILES canonique |

CC(CC1=CC=CC=C1)N2C=C(ON2)N.Cl |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-[2-(Benzyloxy)ethyl]-2-azetidinone](/img/structure/B13864644.png)

![Ethyl 4-[(4-oxothiane-3-carbonyl)amino]benzoate](/img/structure/B13864664.png)

![acetic acid;(4S)-5-[[2-[[(2S,3R)-1-[[(2S)-1-[[(2S,3R)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-6-amino-1-[[(2S)-5-amino-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S,3S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-6-amino-1-[[(2S)-4-amino-1-[[2-[[2-[(2S)-2-[[(2S)-1-[[(2S)-1-[[2-[[(2S)-1-[(2S)-2-[(2S)-2-[[(2S)-1-[[(2S)-6-amino-1-[[(2S)-6-amino-1-[[(2S)-6-amino-1-[[(2S)-6-amino-1-[[(2S)-6-amino-1-[[(2S)-1,6-diamino-1-oxohexan-2-yl]amino]-1-oxohexan-2-yl]amino]-1-oxohexan-2-yl]amino]-1-oxohexan-2-yl]amino]-1-oxohexan-2-yl]amino]-1-oxohexan-2-yl]amino]-3-hydroxy-1-oxopropan-2-yl]carbamoyl]pyrrolidine-1-carbonyl]pyrrolidin-1-yl]-1-oxopropan-2-yl]amino]-2-oxoethyl]amino]-3-hydroxy-1-oxopropan-2-yl]amino]-3-hydroxy-1-oxopropan-2-yl]carbamoyl]pyrrolidin-1-yl]-2-oxoethyl]amino]-2-oxoethyl]amino]-1,4-dioxobutan-2-yl]amino]-1-oxohexan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-3-(1H-indol-3-yl)-1-oxopropan-2-yl]amino]-4-carboxy-1-oxobutan-2-yl]amino]-3-methyl-1-oxopentan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-5-carbamimidamido-1-oxopentan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]amino]-1-oxopropan-2-yl]amino]-4-carboxy-1-oxobutan-2-yl]amino]-4-carboxy-1-oxobutan-2-yl]amino]-4-carboxy-1-oxobutan-2-yl]amino]-4-methylsulfanyl-1-oxobutan-2-yl]amino]-1,5-dioxopentan-2-yl]amino]-1-oxohexan-2-yl]amino]-3-hydroxy-1-oxopropan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-3-carboxy-1-oxopropan-2-yl]amino]-3-hydroxy-1-oxopropan-2-yl]amino]-3-hydroxy-1-oxobutan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]amino]-3-hydroxy-1-oxobutan-2-yl]amino]-2-oxoethyl]amino]-4-[[2-[[(2S)-2-amino-3-(1H-imidazol-5-yl)propanoyl]amino]acetyl]amino]-5-oxopentanoic acid](/img/structure/B13864666.png)

![N,N-Bis-[1-(hydroxyethyl)octyl]amine](/img/structure/B13864716.png)